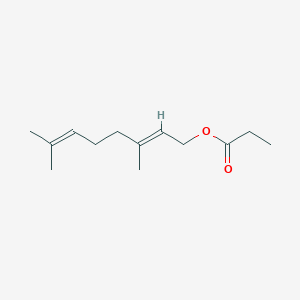

香叶酸丙酯

描述

Geranyl propionate is a natural product found in Cryptomeria japonica, Achillea ptarmica, and other organisms with data available.

科学研究应用

酶合成及在风味行业中的应用:

- 可以使用固定化的Candida rugosa脂肪酶从香叶醇和丙酸合成香叶酸丙酯,显示在风味行业可持续生产的潜力 (Mohamad et al., 2015)。

- 另一项研究强调了使用自制的Penicillium crustosum脂肪酶提取物进行香叶酸丙酯生产,建议将其用作风味行业的低成本生物催化剂 (Ferraz et al., 2015)。

替代合成方法:

- 使用固定在壳聚糖-氧化石墨烯珠上的Rhizomucor miehei脂肪酶合成香叶酸丙酯,提供了一种环保的替代方法 (Isah et al., 2017)。

- 研究还报告了在无溶剂系统中优化香叶醇和丙酸的酶酯化反应,突出了其在化学催化路线上的有效性 (Paroul et al., 2010)。

用于信息素控释载体:

- 香叶酸丙酯被用作测试生物聚合物和石蜡作为潜在的昆虫性信息素控释载体的模型信息素,表明其在害虫控制中的实用性 (Atterholt et al., 1998)。

防腐和抗菌效果:

- 关于香叶酸丙酯成分丙酸的研究表明其作为防腐剂的有效性,显示对真菌分生孢子和胚管的存活具有差异性影响 (Dijksterhuis et al., 2019)。

抗炎药物潜力:

- 与香叶酸丙酯相关的香叶黄酮已被研究其抗炎特性,表明在制药领域有潜在应用 (Hanáková等,2017)。

合成优化和动力学建模:

- 研究重点放在优化过程参数和动力学建模上,用于合成香叶酯,这对于工业应用的扩大生产至关重要 (Salvi et al., 2018)。

作用机制

Target of Action

Geranyl propionate is a naturally occurring compound that is primarily used in the flavor and fragrance industries It is known that geraniol, a related compound, has been shown to have diverse activities suggesting that it could treat various diseases as a promising drug candidate .

Mode of Action

Geraniol, a similar compound, has been shown to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial ROS, mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Biochemical Pathways

For instance, it has been shown to affect the density of immature and mature mast cells and downregulate the expression of downstream inflammatory mediators .

Result of Action

Geraniol, a similar compound, has been shown to have antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, and hepatoprotective, cardioprotective, and neuroprotective effects .

Action Environment

The action environment of geranyl propionate can influence its action, efficacy, and stability. For instance, the use of a continuous-flow packed-bed reactor of immobilized Candida antarctica lipase B (Novozym 435) was employed for synthesis of various geraniol esters . The reaction times could be reduced substantially as well as high conversion and yields obtained .

未来方向

The enzymatic production of Geranyl propionate from natural raw materials using environmentally friendly processes is a promising technique to overcome the drawbacks of the chemical-catalyzed route . This approach could potentially enhance the production of Geranyl propionate, making it more economically attractive and environmentally friendly .

生化分析

Biochemical Properties

Geranyl propionate, like other terpenes, is involved in various biochemical reactions. It is derived from the mevalonate pathway, which is responsible for the production of isoprenoids . Geranyl propionate may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been extensively studied.

Cellular Effects

Studies on geraniol, a related compound, suggest potential antioxidant, anti-inflammatory, and anticancer activities . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that geraniol, from which geranyl propionate is derived, can inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects hepatic mitochondrial function through suppression of hepatic mitochondrial ROS, mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Temporal Effects in Laboratory Settings

The stability and degradation of geranyl propionate over time in laboratory settings have not been extensively studied. One study found that geranyl propionate production was significantly influenced by temperature and reaction time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of geranyl propionate in animal models. Studies on geraniol have shown dose-dependent effects in animal models, such as reducing inflammation and exhibiting anticancer activity .

Metabolic Pathways

Geranyl propionate is involved in the mevalonate pathway, which is responsible for the production of isoprenoids . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.

Transport and Distribution

It is known that terpenes, the class of compounds to which geranyl propionate belongs, can pass through cell membranes due to their lipophilic nature .

Subcellular Localization

Geranylgeranyl diphosphate synthases, which are involved in the synthesis of related compounds, have been found in different subcellular compartments, including the chloroplast, endoplasmic reticulum, and mitochondria .

属性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHQEILESTMQU-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051540 | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy, fruity odour | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.913 | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-90-8, 27751-90-2 | |

| Record name | Geranyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027751902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,7-dimethyl-, propanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9F1RPB24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

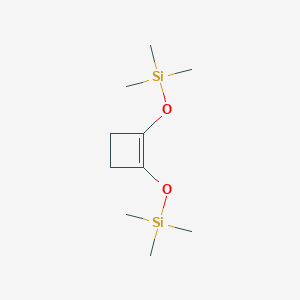

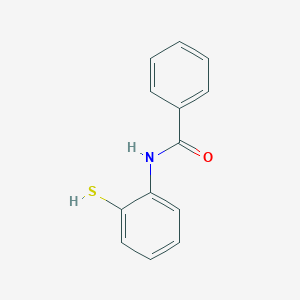

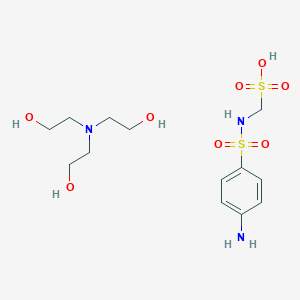

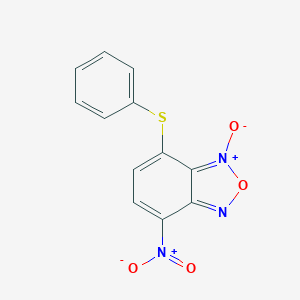

Feasible Synthetic Routes

A: Geranyl propionate, along with other volatile compounds like limonene and ethyl isovalerate, exhibits attractive properties towards adult plum curculios (Conotrachelus nenuphar). [] While the exact mechanism of this attraction is not fully elucidated in the provided research, these compounds likely mimic components of the plum's natural odor profile, acting as kairomones to lure the insects. []

ANone: The molecular formula of geranyl propionate is C13H22O2, and its molecular weight is 210.31 g/mol.

ANone: While the provided research papers focus on production and applications, they do not provide detailed spectroscopic data (NMR, IR, etc.) for geranyl propionate.

A: Yes, research suggests that paraffin wax can be used as a controlled-release carrier for geranyl propionate. [, ] Paraffin demonstrates superior performance compared to starch or protein-based carriers in terms of initial entrapment and a more consistent release rate. []

ANone: Various catalysts have been investigated for geranyl propionate synthesis, including:

- Lipases: Candida rugosa lipase immobilized on multi-walled carbon nanotubes [, , ] or chitosan-graphene oxide beads [], Rhizomucor miehei lipase immobilized on chitosan-graphene oxide beads [], Yarrowia lipolytica lipase []

- Solid Acid Catalysts: Mesoporous MCM-41 [, , ], SO42–/MCM-41 []

ANone: Several factors influence the yield of geranyl propionate in enzymatic synthesis, including:

- Temperature: Optimal temperature for geranyl propionate production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes was found to be 55 °C. []

- Reaction Time: Longer incubation times generally lead to higher yields. [, ]

- Solvent: n-Heptane (log P = 4.0) proved to be an effective solvent for geranyl propionate production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes. []

- Substrate Molar Ratio: A geraniol to propionic acid molar ratio of 5:1 was found to be optimal for geranyl propionate production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes. []

- Enzyme Immobilization: Covalent immobilization of enzymes, such as Rhizomucor miehei lipase on chitosan-graphene oxide beads, can enhance enzyme stability and reusability, ultimately improving yield. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)